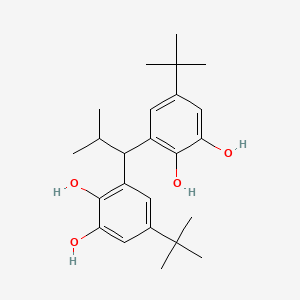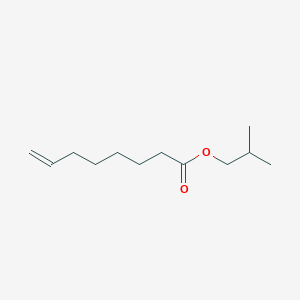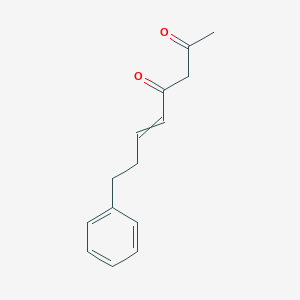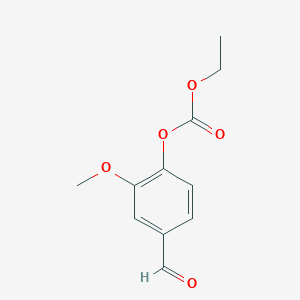
Ethyl vanillyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl vanillyl carbonate is an organic compound derived from vanillin, a primary component of the extract of the vanilla bean. This compound is known for its aromatic properties and is used in various applications, including flavoring, fragrance, and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl vanillyl carbonate can be synthesized through the reaction of vanillin with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl vanillyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties when incorporated into polymer films.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl vanillyl carbonate involves its interaction with various molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death . The compound’s aromatic structure allows it to interact with biological membranes and proteins, affecting their function.
Comparación Con Compuestos Similares
Vanillin: The parent compound, primarily used for its flavoring properties.
Ethyl vanillin: A synthetic derivative of vanillin with a stronger flavor profile.
Vanillyl alcohol: Another derivative with applications in flavoring and fragrance.
Uniqueness: Ethyl vanillyl carbonate stands out due to its unique combination of aromatic properties and reactivity, making it a versatile intermediate in organic synthesis and a valuable component in various industrial applications .
Propiedades
Número CAS |
97692-56-3 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
ethyl (4-formyl-2-methoxyphenyl) carbonate |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(13)16-9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3 |
Clave InChI |
BMQGIGJVGVCXGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Chloromethoxy)prop-1-en-1-yl]benzene](/img/structure/B14336695.png)

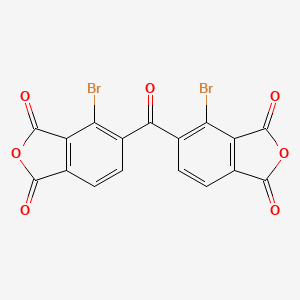
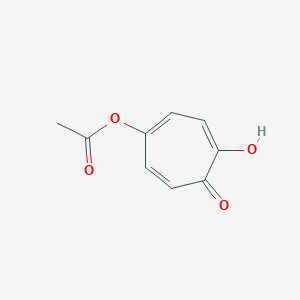
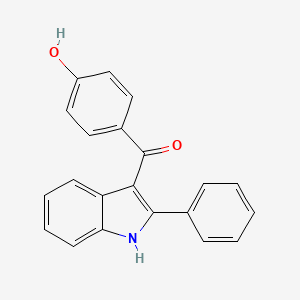
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)

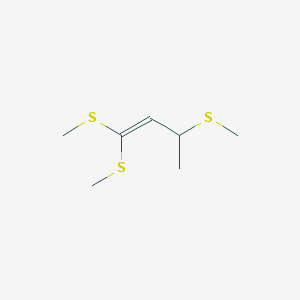
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)

![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
